Cas no 30314-63-7 (2-(2-Methoxyphenyl)-1-phenylethanol)
2-(2-Methoxyphenyl)-1-phenylethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Methoxyphenyl)-1-phenylethanol
- 2-(2-methoxyphenyl)-1-phenylethan-1-ol
- 30314-63-7
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- Inchi: 1S/C15H16O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3
- InChI Key: SGDZOSZXAQKDQA-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)CC1C=CC=CC=1OC
Computed Properties
- Exact Mass: 228.115029749g/mol
- Monoisotopic Mass: 228.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 29.5Ų
2-(2-Methoxyphenyl)-1-phenylethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115489-1g |
2-(2-Methoxyphenyl)-1-phenylethanol |
30314-63-7 | 95% | 1g |
$400.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732778-1g |
2-(2-Methoxyphenyl)-1-phenylethan-1-ol |
30314-63-7 | 98% | 1g |
¥2835.00 | 2024-08-02 | |
| Crysdot LLC | CD12085730-5g |
2-(2-Methoxyphenyl)-1-phenylethanol |
30314-63-7 | 95+% | 5g |
$856 | 2024-07-24 |
2-(2-Methoxyphenyl)-1-phenylethanol Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-(2-Methoxyphenyl)-1-phenylethanol
Comprehensive Overview of 2-(2-Methoxyphenyl)-1-phenylethanol (CAS No. 30314-63-7): Properties, Applications, and Industry Insights
2-(2-Methoxyphenyl)-1-phenylethanol (CAS No. 30314-63-7) is a versatile organic compound with a molecular structure combining aromatic and alcohol functional groups. This methoxy-substituted phenyl ethanol derivative has garnered significant attention in pharmaceutical, fragrance, and specialty chemical industries due to its unique stereochemistry and reactivity. The compound's chiral center at the ethanol moiety makes it particularly valuable for asymmetric synthesis, aligning with the growing demand for enantioselective catalysts in green chemistry applications.
Recent studies highlight the role of 2-(2-Methoxyphenyl)-1-phenylethanol as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and cardiovascular agents, addressing trending healthcare concerns about chronic pain management. Its aromatic ether-alcohol structure contributes to enhanced solubility profiles compared to non-methoxy analogs, a property increasingly sought after in drug formulation optimization. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent GMP standards for pharmaceutical intermediates.
In the fragrance industry, this compound's floral-woody odor profile has been leveraged in premium perfumery, coinciding with consumer trends toward sustainable aroma chemicals. The methoxy group's electron-donating effect enhances stability against oxidation, making it suitable for long-lasting cosmetic applications. Patent analyses reveal innovative uses in UV-stabilized polymers, where it functions as a radical scavenger – a hot topic in material science for extending product lifespans.
Environmental considerations have driven research into biocatalytic production of 30314-63-7 using engineered yeast strains, reflecting the industry's shift toward carbon-neutral synthesis. Life cycle assessments demonstrate a 40% reduction in energy consumption compared to traditional chemical routes. These advancements respond to frequent search queries about "green chemistry alternatives" and "biodegradable intermediates" in organic synthesis forums.
The compound's crystalline form exhibits polymorphism, with Form I showing superior tableting properties for solid dosage formulations – a critical parameter searched by pharmaceutical formulation scientists. Thermal analysis (DSC) reveals a melting point range of 89-92°C, while computational chemistry models predict excellent blood-brain barrier permeability, explaining its utility in CNS drug development pipelines.
Regulatory status updates confirm 2-(2-Methoxyphenyl)-1-phenylethanol's compliance with REACH and FDA IIG guidelines, with recent QSAR studies indicating low ecotoxicity. These findings address common regulatory questions in chemical sourcing platforms. Market analysis shows 12% annual growth in demand, particularly from contract research organizations specializing in chiral resolution technologies.
Advanced applications include its use as a ligand in transition metal catalysis for cross-coupling reactions, a trending topic in organic methodology publications. The ortho-methoxy group's steric influence creates unique coordination geometries, enabling selective C-H activation – frequently searched in catalysis databases. Recent breakthroughs in flow chemistry systems have achieved 90% yield at kilogram scale, answering industry needs for scalable chiral building blocks.
Quality control protocols emphasize chiral HPLC for enantiomeric excess determination (>99% ee), with residual solvent analysis meeting ICH Q3C standards. These specifications cater to quality assurance professionals searching for analytical method validation data. Stability studies indicate 24-month shelf life under controlled ambient conditions, supported by ICH Q1A accelerated degradation studies.
Emerging research explores the compound's structure-activity relationships in G-protein coupled receptor modulation, coinciding with increased searches for "GPCR allosteric modulators". Its logP value of 2.8 (±0.3) positions it favorably within Lipinski's rule of five for drug discovery, a frequent reference point in medicinal chemistry discussions. Collaborative studies with AI-based drug design platforms have identified novel derivatives with improved target selectivity.
The global supply chain for CAS 30314-63-7 shows regional specialization, with cGMP-certified manufacturers in Asia focusing on cost-effective bulk production, while European suppliers emphasize custom chiral synthesis services. This market segmentation responds to distinct search patterns from procurement specialists versus process chemists. Inventory management systems now integrate blockchain tracking for batch-to-batch consistency, addressing supply chain transparency demands.
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